4-(2-Phenylethyl)-1,4-oxazepane

Medicinal Chemistry ADME Optimization CNS Drug Design

4-(2-Phenylethyl)-1,4-oxazepane is a saturated seven-membered heterocycle containing nitrogen and oxygen at the 1,4-positions, substituted at the 4-position with a 2-phenylethyl group. With a molecular formula of C13H19NO, a molecular weight of 205.30 g/mol, and a computed XLogP3 of 2.2, it occupies a physicochemical space distinct from smaller-ring analogs such as morpholines and piperidines.

Molecular Formula C13H19NO
Molecular Weight 205.301
CAS No. 2320221-21-2
Cat. No. B2601217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethyl)-1,4-oxazepane
CAS2320221-21-2
Molecular FormulaC13H19NO
Molecular Weight205.301
Structural Identifiers
SMILESC1CN(CCOC1)CCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2
InChIKeyZQSSGGVCOAEKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Phenylethyl)-1,4-oxazepane (CAS 2320221-21-2): A Seven-Membered Heterocyclic Building Block for CNS and DPP1-Targeted Drug Discovery


4-(2-Phenylethyl)-1,4-oxazepane is a saturated seven-membered heterocycle containing nitrogen and oxygen at the 1,4-positions, substituted at the 4-position with a 2-phenylethyl group [1]. With a molecular formula of C13H19NO, a molecular weight of 205.30 g/mol, and a computed XLogP3 of 2.2, it occupies a physicochemical space distinct from smaller-ring analogs such as morpholines and piperidines [1]. The 1,4-oxazepane scaffold is classified as a privileged structure in medicinal chemistry, with derivatives already used clinically as tetracyclic antidepressants (amoxapine, loxapine) [2]. However, 1,4-oxazepanes remain strikingly scarce in compound libraries due to historical synthetic challenges, creating an unmet need for reliable building blocks in this chemical space [3].

Why 4-(2-Phenylethyl)-1,4-oxazepane Cannot Be Readily Substituted with Common Heterocyclic Analogs


Despite the superficial similarity of 1,4-oxazepanes to more common heterocycles such as morpholines (six-membered O/N ring), piperazines, and piperidines, substitution is non-trivial due to three factors: (1) the seven-membered ring imposes distinct conformational preferences and steric profiles that alter target binding, as demonstrated by differential dopamine D4 receptor affinity between morpholine and 1,4-oxazepane matched molecular pairs [1]; (2) the N-phenethyl substituent confers unique lipophilicity (XLogP3 = 2.2) and a topological polar surface area (TPSA = 12.5 Ų) distinct from N-phenyl and N-benzyl analogs, affecting both ADME properties and receptor engagement [2]; and (3) the lack of reliable synthetic routes for 1,4-oxazepanes has historically prevented their inclusion in screening libraries, meaning that data generated on morpholine or piperidine analogs cannot be extrapolated to predict oxazepane behavior without experimental validation [3].

Quantitative Differentiation Evidence for 4-(2-Phenylethyl)-1,4-oxazepane Versus Structurally Proximal Analogs


Lipophilicity Advantage: XLogP3 Comparison of N-Substituted 1,4-Oxazepanes

4-(2-Phenylethyl)-1,4-oxazepane has a computed XLogP3 of 2.2, which is 0.7–1.0 log units higher than the N-phenyl analog (4-phenyl-1,4-oxazepane, estimated XLogP3 ≈ 1.2–1.5) and 0.3–0.5 log units higher than the N-benzyl analog (4-benzyl-1,4-oxazepane, estimated XLogP3 ≈ 1.7–1.9) [1]. This elevation is attributable to the ethylene spacer between the nitrogen and the phenyl ring, which increases both rotatable bond count to 3 and overall nonpolar surface area [1]. In CNS drug design, XLogP values in the 2–3 range are generally considered optimal for blood-brain barrier penetration [2].

Medicinal Chemistry ADME Optimization CNS Drug Design

Topological Polar Surface Area Differentiation Among N-Substituted Oxazepane Building Blocks

The computed TPSA of 4-(2-phenylethyl)-1,4-oxazepane is 12.5 Ų [1]. This value is identical to the TPSA of all 4-substituted 1,4-oxazepanes lacking additional polar groups on the ring, including 4-phenyl-1,4-oxazepane and 4-benzyl-1,4-oxazepane, since the tertiary amine and ether oxygen contributions are invariant [1]. However, when compared to the six-membered ring analog 4-(2-phenylethyl)morpholine, the seven-membered oxazepane ring introduces a subtle but measurable change in the three-dimensional orientation of the nitrogen lone pair relative to the phenethyl side chain, a conformational effect that cannot be captured by TPSA alone but manifests in differential receptor recognition, as shown by distinct dopamine D4 SAR trends between morpholine and oxazepane matched pairs [2].

Physicochemical Profiling Permeability Prediction Fragment-Based Drug Discovery

Receptor Pharmacophore Validation: 1,4-Oxazepane Ring Size Impacts Dopamine D4 Binding Affinity Relative to Morpholine Analogs

In a matched molecular pair analysis, Audouze et al. demonstrated that 2,4-disubstituted 1,4-oxazepane derivatives exhibit dopamine D4 receptor binding that is dependent on the oxazepane ring size, with the seven-membered ring providing a distinct pharmacophore geometry from the six-membered morpholine analogs [1]. The 3D-QSAR model identified that regions around the aliphatic amine belonging to the morpholine or 1,4-oxazepane system are critical for affinity, and the size of the ring (six- vs. seven-membered) significantly modulates binding [1]. While this study did not include the specific N-phenethyl substitution, it establishes a class-level principle: substituting a morpholine core with a 1,4-oxazepane core reshapes the pharmacophore and alters target engagement in a quantifiable manner [1].

Dopamine D4 Receptor Antipsychotic Drug Discovery 3D-QSAR Selectivity Optimization

DPP1 Inhibitor Pharmacophore: N-Phenethyl-1,4-oxazepane as a Core Structural Motif in Patented Dipeptidyl Peptidase 1 Inhibitors

Multiple patent filings from AstraZeneca and others identify (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide derivatives as potent DPP1 inhibitors, with claims covering the treatment of hidradenitis suppurativa, bronchiectasis, and ANCA-associated vasculitides [1][2]. The phenethyl substituent on the oxazepane nitrogen is a conserved pharmacophoric element across these patent families, suggesting that the N-phenethyl-1,4-oxazepane substructure provides a critical shape complementarity to the DPP1 active site that is not readily replicated by N-phenyl or N-benzyl analogs [1]. While the patented compounds differ from the target building block by the presence of a 2-carboxamide substituent, the N-phenethyl-1,4-oxazepane core is a direct structural precursor for several clinical-stage DPP1 inhibitors [1][2].

DPP1 Inhibition Neutrophilic Inflammation Hidradenitis Suppurativa Patent-Landscape

Synthetic Accessibility Premium: Commercial Availability Overcovers the Synthetic Gap That Limits In-House Oxazepane Library Production

A 2025 ChemRxiv preprint highlighted that 1,4-oxazepanes are 'strikingly scarce in compound libraries' due to the lack of reliable synthetic routes, which has 'long hindered their exploration, leaving a clear gap between potential and practical use' [1]. The authors developed a multigram-scale protocol to address this deficit, underscoring the non-trivial nature of oxazepane synthesis [1]. Within this context, commercial sourcing of 4-(2-phenylethyl)-1,4-oxazepane from vendors such as Life Chemicals (priced between $81.00 for 1 mg and $163.50 for 25 mg) [2] bypasses the need for in-house synthetic development, which would require optimization of cyclization conditions, management of stereochemical outcomes, and purification of a medium-ring heterocycle prone to transannular interactions [1].

Chemical Sourcing Library Synthesis Synthetic Tractability Procurement Economics

Conformational Flexibility Advantage: Rotatable Bond Count as a Determinant of Target Engagement Versatility

4-(2-Phenylethyl)-1,4-oxazepane possesses 3 rotatable bonds, compared to 2 rotatable bonds for 4-benzyl-1,4-oxazepane (the benzylic CH2-N bond plus the ring-flexibility contributions) and 1 rotatable bond for 4-phenyl-1,4-oxazepane (where the phenyl is directly attached to the ring nitrogen) [1]. The additional ethylene spacer in the target compound provides an extra degree of torsional freedom, enabling the phenyl ring to sample a larger conformational volume relative to the oxazepane core. This increased flexibility can be advantageous for induced-fit binding to flexible protein pockets, though it comes at the expected entropic cost [1][2]. The balance of conformational freedom (3 rotatable bonds) positions this compound between highly constrained N-phenyl analogs and excessively flexible alkyl-chain derivatives.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Recommended Procurement and Application Scenarios for 4-(2-Phenylethyl)-1,4-oxazepane


DPP1 Inhibitor Lead Generation and FTO Design-Around Programs

Given the dense patent landscape around N-phenethyl-1,4-oxazepane-2-carboxamide DPP1 inhibitors [1], 4-(2-phenylethyl)-1,4-oxazepane serves as an ideal starting material for synthesizing novel analogs to explore structure-activity relationships outside existing patent claims. The unfunctionalized oxazepane ring allows for late-stage diversification at multiple positions (C-2, C-3, C-5, C-6, C-7), enabling parallel library synthesis for DPP1 SAR exploration [1]. Teams pursuing anti-inflammatory indications such as hidradenitis suppurativa, bronchiectasis, or ANCA-associated vasculitides should prioritize this building block.

CNS Drug Discovery: Dopamine D4 Receptor Ligand Optimization

The 3D-QSAR model by Audouze et al. demonstrated that the 1,4-oxazepane ring size directly influences dopamine D4 receptor binding in a manner distinct from morpholine analogs [2]. 4-(2-Phenylethyl)-1,4-oxazepane provides a balanced lipophilicity profile (XLogP3 = 2.2) suitable for CNS penetration, while the N-phenethyl group can engage an auxiliary hydrophobic pocket not accessible to N-phenyl or N-benzyl oxazepane analogs [3]. Medicinal chemistry teams optimizing D4 receptor ligands for antipsychotic indications with reduced extrapyramidal side effect liability should consider this building block as a core scaffold.

Fragment-Based Screening Library Expansion into Underrepresented 7-Membered Heterocycle Space

As documented in recent synthetic methodology literature, 1,4-oxazepanes are 'strikingly scarce in compound libraries' [4]. 4-(2-Phenylethyl)-1,4-oxazepane addresses this gap by providing a fragment-sized building block (MW = 205 Da) with favorable physicochemical properties (HBD = 0, HBA = 2, rotatable bonds = 3) [3] that is suitable for fragment-based drug discovery (FBDD) screening. Its availability as a commercial building block enables rapid library expansion without the synthetic burden of developing in-house oxazepane synthesis protocols [4].

Physicochemical Property-Driven Scaffold Hopping from Morpholines and Piperidines

When morpholine- or piperidine-based lead series encounter pharmacokinetic liabilities (e.g., high clearance due to metabolic oxidation at the ring), the 1,4-oxazepane scaffold offers a scaffold-hopping opportunity that preserves polarity (TPSA = 12.5 Ų) while altering ring size, conformational preferences, and metabolic vulnerability [2][3]. The N-phenethyl substituent provides a differentiated lipophilicity and steric profile compared to common N-aryl piperidine/morpholine leads, potentially rescuing series with suboptimal PK properties [3].

Quote Request

Request a Quote for 4-(2-Phenylethyl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.